Indol-2-one, 5-[4-(furan-2-carbonyl)piperazine-1-sulfonyl]-1-methyl-1,3-dihydro-
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Overview
Description
5-{[4-(2-FURYLCARBONYL)PIPERAZINO]SULFONYL}-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that features a combination of indole, piperazine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(2-FURYLCARBONYL)PIPERAZINO]SULFONYL}-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-{[4-(2-FURYLCARBONYL)PIPERAZINO]SULFONYL}-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 5-{[4-(2-FURYLCARBONYL)PIPERAZINO]SULFONYL}-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to proteins or enzymes that play a role in cellular processes .
Comparison with Similar Compounds
Similar Compounds
5- [4- (2-furylcarbonyl)piperazino]-5-oxo-3-phenylpentanoic acid: Shares a similar piperazine and furan structure but differs in the indole moiety.
Indole derivatives: Compounds like indole-3-acetic acid, which have different substituents on the indole ring.
Uniqueness
The uniqueness of 5-{[4-(2-FURYLCARBONYL)PIPERAZINO]SULFONYL}-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N3O5S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C18H19N3O5S/c1-19-15-5-4-14(11-13(15)12-17(19)22)27(24,25)21-8-6-20(7-9-21)18(23)16-3-2-10-26-16/h2-5,10-11H,6-9,12H2,1H3 |
InChI Key |
YAAPHYGYSWUBHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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